

Application Notes: The Utility of 2-Amino-3-bromophenol in Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-3-bromophenol

Cat. No.: B111245

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Introduction

2-Amino-3-bromophenol is a versatile trifunctional aromatic compound featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and biaryl compounds. Its utility stems from the distinct reactivity of each functional group: the nucleophilic character of the amino and hydroxyl groups, and the susceptibility of the carbon-bromine bond to participate in metal-catalyzed cross-coupling reactions. These characteristics make it a key intermediate for synthesizing compounds with significant applications in medicinal chemistry, materials science, and drug development.^{[1][2]}

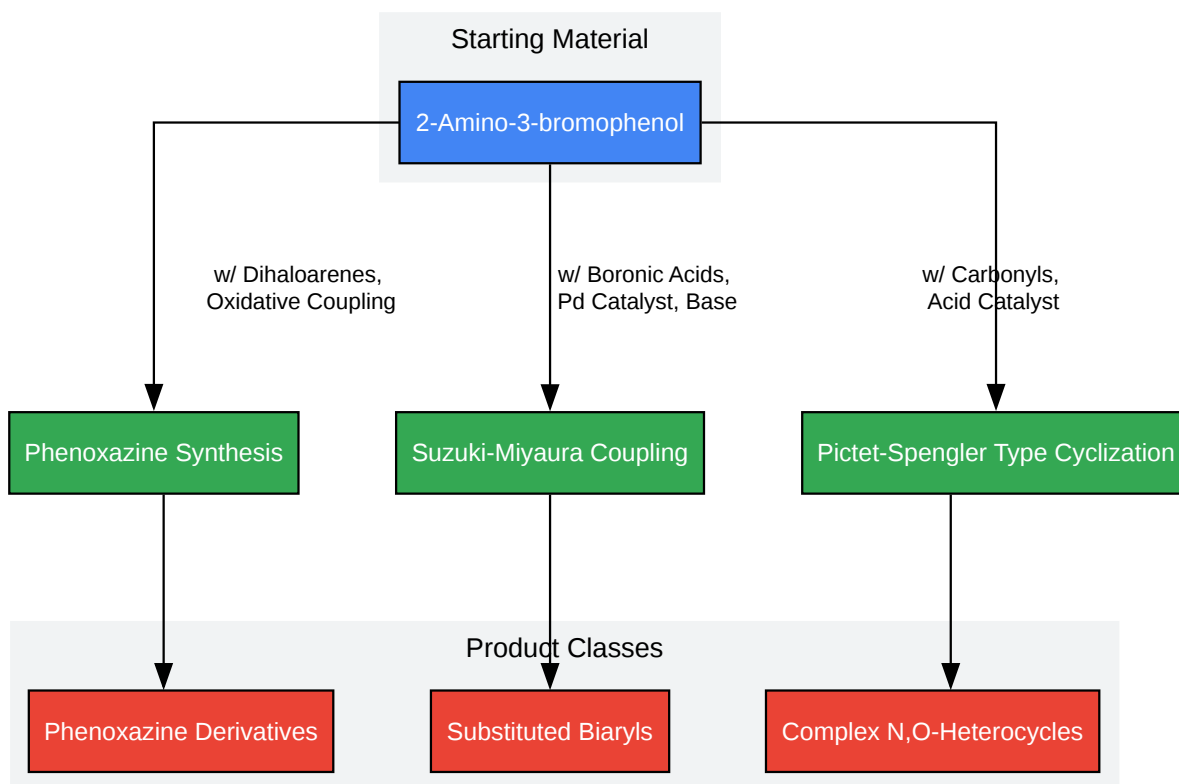
Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-3-bromophenol** is provided below. These properties are essential for its handling, storage, and use in synthetic procedures.

Property	Value	Reference
CAS Number	116435-77-9	[2][3]
Molecular Formula	C ₆ H ₆ BrNO	[4]
Molecular Weight	188.02 g/mol	[3]
Melting Point	138 °C	[5]
Boiling Point	266.2 °C at 760 mmHg	[5]
Density	1.768 g/cm ³	[5]
Appearance	Off-white to light brown crystalline powder	
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[5]

Key Applications and Synthetic Protocols

2-Amino-3-bromophenol serves as a precursor in several important classes of organic reactions. Its primary applications include the synthesis of phenoxazine derivatives, participation in palladium-catalyzed cross-coupling reactions, and the formation of various other nitrogen- and oxygen-containing heterocycles.



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Caption: Synthetic utility of **2-Amino-3-bromophenol**.

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds with a wide range of applications, including as dyes, fluorescent probes, and scaffolds in pharmacologically active molecules.[6] [7] **2-Amino-3-bromophenol** is an excellent precursor for phenoxazine synthesis through condensation reactions with ortho-dihaloarenes or via oxidative coupling.

Experimental Protocol: Synthesis of a Dinitrophenoxazine Derivative

This protocol describes the synthesis of a dinitrophenoxazine derivative by reacting **2-Amino-3-bromophenol** with 1,2-difluoro-4,5-dinitrobenzene, adapted from similar syntheses involving aminophenols.[8]

Materials:

- **2-Amino-3-bromophenol** (1.0 eq)
- 1,2-Difluoro-4,5-dinitrobenzene (1.0 eq)
- Sodium Carbonate (Na_2CO_3) (2.5 eq)
- Ethanol (EtOH)

Procedure:

- To a round-bottom flask, add **2-Amino-3-bromophenol** and 1,2-difluoro-4,5-dinitrobenzene.
- Add ethanol to the flask to dissolve the reactants.
- Add sodium carbonate to the solution to act as a base.
- Heat the reaction mixture to reflux and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Filter the resulting precipitate and wash with cold ethanol to remove impurities.
- Dry the solid product under vacuum to obtain the 1-bromo-2,3-dinitrophenoxazine.

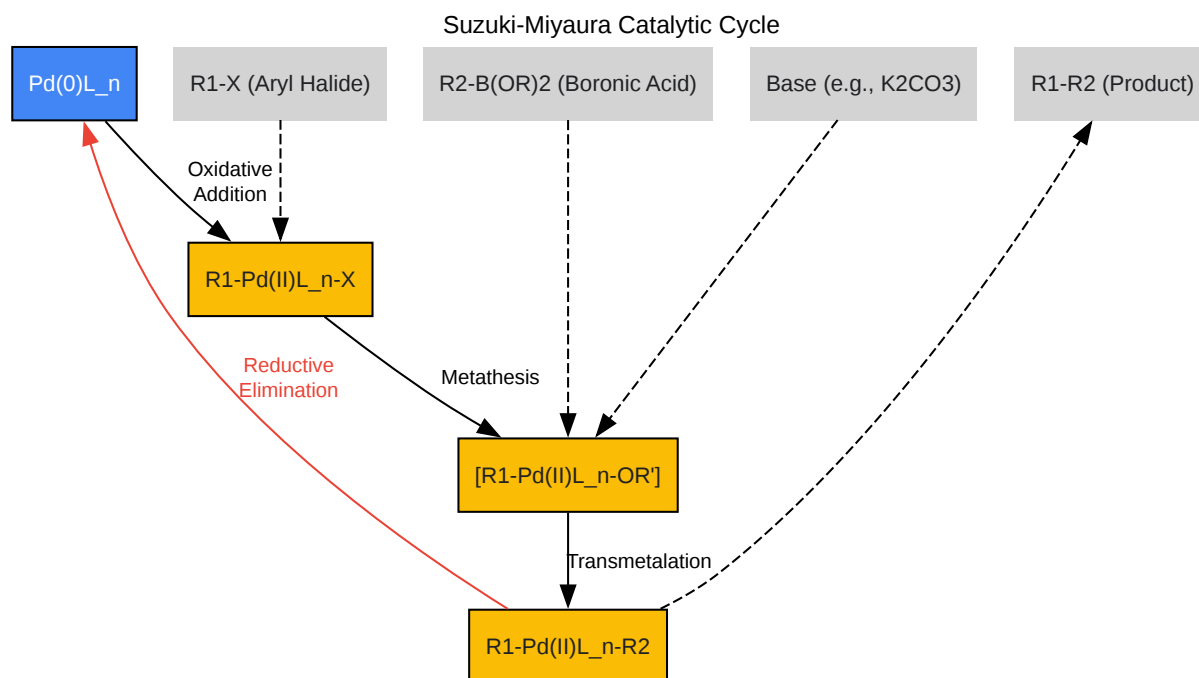
Quantitative Data Summary (Expected)

Reactant 1	Reactant 2	Base	Solvent	Yield (%)
2-Amino-3-bromophenol	1,2-Difluoro-4,5-dinitrobenzene	Na ₂ CO ₃	Ethanol	30-50%*
2-Aminophenol	1,2-Difluoro-4,5-dinitrobenzene	Na ₂ CO ₃	Ethanol	32% [8]
2-(N-methylamino)phenol	1,2-Difluoro-4,5-dinitrobenzene	Na ₂ CO ₃	Ethanol	82% [8]

*Yield for the bromo-substituted derivative is an estimate based on analogous reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in **2-Amino-3-bromophenol** is a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[\[9\]](#)[\[10\]](#) This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, providing access to a wide range of substituted biaryl structures.[\[11\]](#)[\[12\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of **2-Amino-3-bromophenol** with a generic arylboronic acid.

Materials:

- **2-Amino-3-bromophenol** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3\text{)}_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)

- Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)

Procedure:

- In a Schlenk flask, combine **2-Amino-3-bromophenol**, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent system to the flask via syringe.
- Add the palladium catalyst to the mixture under the inert atmosphere.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Pictet-Spengler Type Reactions for Heterocycle Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β -arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.^{[13][14][15]} While **2-Amino-3-bromophenol** is not a β -arylethylamine, its amino group can participate in analogous cyclization reactions. For instance, it can first be elaborated into a suitable precursor which then undergoes an intramolecular electrophilic aromatic substitution to form complex heterocyclic systems, a key strategy in natural product synthesis.^{[16][17]}

Conceptual Protocol: Two-Step Synthesis of a Tetrahydro-oxazino-quinoline Derivative

This conceptual protocol outlines a pathway where **2-Amino-3-bromophenol** is first alkylated and then cyclized.

Step 1: N-Alkylation

- React **2-Amino-3-bromophenol** with a suitable alkylating agent containing a latent aldehyde or ketone (e.g., a protected bromoacetaldehyde).
- This reaction typically proceeds in the presence of a non-nucleophilic base (e.g., K_2CO_3 or DIPEA) in a polar aprotic solvent like DMF or acetonitrile.
- Isolate and purify the N-alkylated intermediate.

Step 2: Intramolecular Pictet-Spengler Type Cyclization

- Deprotect the carbonyl group on the N-alkyl chain of the intermediate from Step 1.
- Treat the resulting amino-aldehyde/ketone with a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or $BF_3 \cdot OEt_2$).
- The acid catalyzes the formation of an iminium ion, which is then attacked by the electron-rich phenol ring in an intramolecular electrophilic substitution.
- The cyclization yields the final heterocyclic product, which can be purified by standard methods.

This approach highlights the potential for **2-Amino-3-bromophenol** to serve as a versatile starting point for constructing diverse and complex molecular architectures relevant to drug discovery.

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